molecular formula C16H14N2O4 B2897099 N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide CAS No. 328556-60-1

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2897099
CAS No.: 328556-60-1
M. Wt: 298.298
InChI Key: CILHGCKMLIYRIB-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-methyl-3-nitro-substituted benzoyl group linked to a 4-acetylphenylamine moiety. For instance, highlights the use of N-(4-acetylphenyl)-2-chloroacetamide as a precursor in thiophene synthesis, suggesting that similar amidation strategies could apply to the target compound .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-14(4-3-5-15(10)18(21)22)16(20)17-13-8-6-12(7-9-13)11(2)19/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHGCKMLIYRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with 4-acetylphenylamine under acidic conditions to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-(4-acetylphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-acetylphenyl)-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares structural similarities with several nitrobenzamide derivatives, differing primarily in substituent type and position:

Compound Name Substituents on Benzamide Substituents on Aniline Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Acetylphenyl)-2-methyl-3-nitrobenzamide (Target) 2-CH₃, 3-NO₂ 4-COCH₃ C₁₆H₁₃N₂O₄ 297.29 Hypothetical applications in medicinal chemistry (e.g., antimicrobial agents)
N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide (28b, ) 2-CH₃, 3-NO₂ 4-Br C₁₄H₁₁BrN₂O₃ 335.16 Intermediate in pharmaceutical synthesis
4-Nitro-N-(3-nitrophenyl)benzamide () 4-NO₂ 3-NO₂ C₁₃H₉N₃O₅ 299.23 Derivative for analytical chemistry; exhibits strong electron-withdrawing effects
2-Hydroxy-N-(4-methylphenyl)benzamide () 2-OH 4-CH₃ C₁₄H₁₃NO₂ 227.26 Precursor for benzoxazepine synthesis; hydrogen bonding due to -OH group

Key Observations :

  • Solubility : The acetyl group in the target compound may improve solubility in polar aprotic solvents relative to bromine in 28b .
Computational Insights (DFT Studies)

discusses DFT/B3LYP calculations for a nicotinamide-based benzamide, revealing bond lengths and angles influenced by substituents. For the target compound, the nitro group is expected to shorten adjacent C-N bonds (e.g., ~1.28 Å for azomethine bonds) and distort aromatic planarity, as seen in related structures .

Biological Activity

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological mechanisms, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group, a methyl group, and a nitro group attached to a benzamide structure. This configuration is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

The compound's mechanism of action involves several biochemical pathways:

  • Protein Interaction : Similar compounds have been shown to interact with heat shock proteins like hsp 90-alpha. This interaction may alter protein conformation, disrupt protein-protein interactions, or inhibit enzymatic activity, ultimately affecting cellular homeostasis and promoting apoptosis in cancer cells .
  • Enzymatic Inhibition : this compound has been reported to inhibit key metabolic enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are vital for maintaining physiological functions; thus, their inhibition can lead to significant biological effects .
  • Cellular Effects : The compound influences various cellular processes, including gene expression related to oxidative stress response and apoptosis. This modulation can impact cell survival and proliferation, particularly in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits carbonic anhydrase and acetylcholinesterase
Apoptosis InductionAlters gene expression, promoting apoptosis in cancer cells
Protein InteractionBinds to hsp 90-alpha, affecting protein folding

Case Studies and Research Findings

  • In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has shown promising results in reducing cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines through apoptosis induction .
  • Animal Models : In vivo studies have indicated that at higher doses, the compound significantly alters metabolic pathways associated with tumor growth. Dosage-dependent effects were observed, where lower doses had minimal impact while higher doses led to substantial changes in gene expression related to cellular stress responses .
  • Mechanistic Insights : Molecular docking studies suggest that the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and methyl groups may enhance binding affinity to target molecules, thus modulating activity .

Stability and Environmental Factors

The stability of this compound is influenced by environmental factors such as pH and temperature. Studies indicate that while the compound remains stable under certain conditions, it can degrade over time, impacting its efficacy .

Q & A

Q. What are the key synthetic pathways for N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves sequential nitration, acetylation, and amidation. For example:

  • Nitration : A benzene derivative undergoes nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group.
  • Acetylation : Friedel-Crafts acylation with acetyl chloride/AlCl₃ introduces the acetyl group on the phenyl ring.
  • Amidation : Coupling with 2-methylbenzoyl chloride in the presence of a base (e.g., pyridine) forms the amide bond. Optimization includes controlling temperature, stoichiometry, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., acetyl resonance at ~2.5 ppm for CH₃).
  • X-ray crystallography : Resolves spatial arrangement of nitro, acetyl, and amide groups. SHELX programs are widely used for refinement .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 328.32 g/mol) .

Q. What functional groups dominate the compound’s reactivity?

The nitro group (-NO₂) directs electrophilic substitution, while the acetyl group (-COCH₃) stabilizes intermediates via resonance. The amide bond (-CONH-) enables hydrogen bonding with biological targets, influencing solubility and binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Solutions include:

  • Standardized assays : Use validated kinase inhibition protocols (e.g., ATP-competitive binding assays).
  • Structural analogs : Compare activity of derivatives (e.g., replacing nitro with methoxy groups) to isolate pharmacophores .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with kinases (e.g., EGFR) by aligning nitro/amide groups in hydrophobic pockets.
  • MD simulations : Track stability of ligand-receptor complexes over 100-ns trajectories to assess binding free energies (ΔG).
  • QSAR models : Correlate substituent electronegativity (e.g., nitro vs. methyl) with inhibitory activity .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to accelerate amidation and reduce side reactions.
  • Flow chemistry : Continuous reactors enhance mixing and temperature control during nitration.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the 2-methyl group in steric hindrance during target binding.
  • In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in murine systems.
  • Hybrid derivatives : Incorporate heterocycles (e.g., triazoles) to enhance selectivity for cancer-associated enzymes .

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